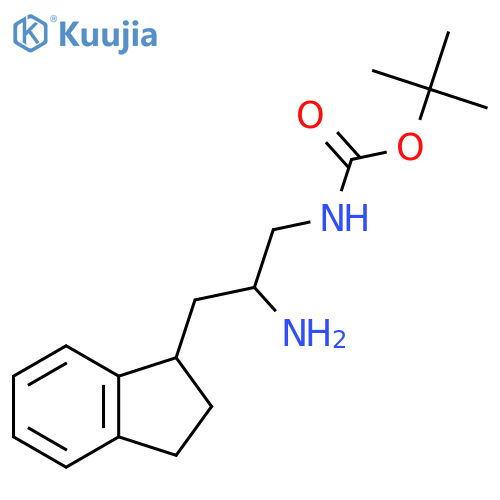

Cas no 2229210-71-1 (tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-yl)propylcarbamate)

tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-yl)propylcarbamate

- 2229210-71-1

- tert-butyl N-[2-amino-3-(2,3-dihydro-1H-inden-1-yl)propyl]carbamate

- EN300-1900724

-

- インチ: 1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-14(18)10-13-9-8-12-6-4-5-7-15(12)13/h4-7,13-14H,8-11,18H2,1-3H3,(H,19,20)

- InChIKey: NOCPQXLHFAQCGI-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(CC1C2C=CC=CC=2CC1)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 290.199428076g/mol

- どういたいしつりょう: 290.199428076g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 64.4Ų

tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-yl)propylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1900724-5.0g |

tert-butyl N-[2-amino-3-(2,3-dihydro-1H-inden-1-yl)propyl]carbamate |

2229210-71-1 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1900724-0.25g |

tert-butyl N-[2-amino-3-(2,3-dihydro-1H-inden-1-yl)propyl]carbamate |

2229210-71-1 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1900724-10.0g |

tert-butyl N-[2-amino-3-(2,3-dihydro-1H-inden-1-yl)propyl]carbamate |

2229210-71-1 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1900724-1.0g |

tert-butyl N-[2-amino-3-(2,3-dihydro-1H-inden-1-yl)propyl]carbamate |

2229210-71-1 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1900724-0.1g |

tert-butyl N-[2-amino-3-(2,3-dihydro-1H-inden-1-yl)propyl]carbamate |

2229210-71-1 | 0.1g |

$993.0 | 2023-09-18 | ||

| Enamine | EN300-1900724-0.5g |

tert-butyl N-[2-amino-3-(2,3-dihydro-1H-inden-1-yl)propyl]carbamate |

2229210-71-1 | 0.5g |

$1084.0 | 2023-09-18 | ||

| Enamine | EN300-1900724-2.5g |

tert-butyl N-[2-amino-3-(2,3-dihydro-1H-inden-1-yl)propyl]carbamate |

2229210-71-1 | 2.5g |

$2211.0 | 2023-09-18 | ||

| Enamine | EN300-1900724-1g |

tert-butyl N-[2-amino-3-(2,3-dihydro-1H-inden-1-yl)propyl]carbamate |

2229210-71-1 | 1g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1900724-10g |

tert-butyl N-[2-amino-3-(2,3-dihydro-1H-inden-1-yl)propyl]carbamate |

2229210-71-1 | 10g |

$4852.0 | 2023-09-18 | ||

| Enamine | EN300-1900724-0.05g |

tert-butyl N-[2-amino-3-(2,3-dihydro-1H-inden-1-yl)propyl]carbamate |

2229210-71-1 | 0.05g |

$948.0 | 2023-09-18 |

tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-yl)propylcarbamate 関連文献

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-yl)propylcarbamateに関する追加情報

Introduction to Tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-yl)propylcarbamate (CAS No. 2229210-71-1)

Tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-yl)propylcarbamate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2229210-71-1, represents a class of molecules that are being extensively studied for their potential applications in drug development and bioorganic synthesis. The structural framework of this molecule incorporates several key functional groups, including a tert-butyl group, an amino group, and a carbamate moiety, which contribute to its reactivity and biological significance.

The tert-butyl group, a common alkyl group in organic chemistry, is known for its stability and its ability to influence the electronic properties of adjacent functional groups. In the context of Tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-yl)propylcarbamate, the tert-butyl moiety plays a crucial role in modulating the compound's solubility and metabolic stability. This is particularly important in pharmaceutical applications, where the bioavailability and duration of action of a drug are critical factors.

The amino group (-NH₂) is another key feature of this compound, serving as a nucleophilic site that can participate in various chemical reactions. In drug design, amino groups are often utilized for hydrogen bonding interactions with biological targets, enhancing the binding affinity and selectivity of the molecule. The presence of an amino group in Tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-yl)propylcarbamate suggests that it may exhibit significant interactions with biological receptors or enzymes, making it a promising candidate for further exploration in medicinal chemistry.

The carbamate moiety (-NHCOO-) is a versatile functional group that can contribute to the compound's pharmacological activity by forming hydrogen bonds and participating in other forms of molecular recognition. In addition, carbamate groups are known to be metabolically stable, which can be advantageous for designing drugs with prolonged half-lives. The incorporation of a carbamate group into Tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-yl)propylcarbamate may enhance its suitability for therapeutic applications by improving its metabolic profile.

The indene scaffold, represented by the (2,3-dihydro-1H-inden-1-yl) portion of the molecule, is a fused ring system that has been extensively studied for its biological activity. Indene derivatives have shown potential in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of atoms within the indene ring system can influence the compound's electronic properties and its interactions with biological targets. In Tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-yl)propylcarbamate, the indene moiety may contribute to the molecule's overall pharmacological activity by modulating its binding affinity and selectivity.

Recent research in the field of medicinal chemistry has highlighted the importance of rational drug design based on structural features that enhance biological activity. Tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-yl)propylcarbamate exemplifies this approach by combining multiple functional groups into a single molecular entity. The combination of a tert-butyl group for stability, an amino group for interaction with biological targets, and a carbamate moiety for metabolic stability suggests that this compound may have multiple mechanisms of action.

In addition to its structural features, Tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-y l)propylcarbamate has been studied for its potential applications in bioorganic synthesis. The presence of multiple reactive sites within the molecule allows it to serve as a versatile building block for constructing more complex organic molecules. This property is particularly valuable in drug development pipelines where key intermediates need to be synthesized efficiently and with high yield.

The synthesis of Tert-butyl N - 2 - amino - 3 - ( 2 , 3 - dihydro - 1 H - inden - 1 - yl ) prop yl carbamate involves several steps that highlight the synthetic strategies employed in modern organic chemistry. The process typically begins with the preparation of key intermediates such as 2 , 3 - dihydro - 1 H - inden - 1 - ylamine , which is then reacted with appropriate carbodiimide reagents to form the carbamate linkage. Subsequent modifications involving protection-deprotection strategies allow for selective functionalization at different positions within the molecule.

The development of new synthetic methodologies is an ongoing area of research in pharmaceutical chemistry. Techniques such as transition metal-catalyzed reactions and flow chemistry have enabled more efficient and scalable synthesis of complex molecules like Tert-butyl N - 2 - amino - 3 - ( 2 , 3 - dihydro - 1 H - inden - 1 - yl ) prop yl carbamate . These advancements have not only improved the accessibility of such compounds but also opened up new possibilities for their application in drug discovery programs.

The pharmacological evaluation of Tert-butyl N - 2 - amino - 3 - ( 2 , 3 - dihydro - 1 H - inden - 1 yl ) prop yl carbamate has been conducted using both computational modeling and experimental approaches. Computational studies have provided insights into the molecular interactions between this compound and potential biological targets , while experimental assays have been used to assess its activity in relevant biological systems . These combined efforts have helped to elucidate the structureactivity relationships that govern its pharmacological behavior.

One particularly interesting aspect of Tert-butyl N - 2 am i no -- 3 -- ( ) prop y l car bam ate is its potential as a lead compound for further derivatization . By modifying specific functional groups within the molecule , researchers can explore new analogs with enhanced potency or selectivity . This approach leverages the flexibility inherent in organic structures while maintaining key pharmacophoric elements that contribute to biological activity .

The future prospects for Tert-but yl N -- -- prop y l car bam ate are promising given its unique structural features and potential applications . As research continues to uncover new therapeutic targets , compounds like this one will play an increasingly important role i n drug discovery efforts . Additionally , advances i n synthetic chemistry will further enhance our ability t o access complex molecular architectures efficiently .

2229210-71-1 (tert-butyl N-2-amino-3-(2,3-dihydro-1H-inden-1-yl)propylcarbamate) 関連製品

- 1280785-03-6(N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide)

- 33421-43-1(2,2'-Bipyridine,1-oxide)

- 173601-36-0(2-(2,4,6-trimethylphenyl)ethanimidamide)

- 1185132-00-6(4-methoxy-3-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde hydrochloride)

- 2228140-04-1(2-Chloro-5-(2-nitroethyl)pyridine)

- 2228129-67-5(2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid)

- 873790-39-7(4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione)

- 1021040-18-5(1-(4-methoxyphenyl)-3-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)urea)

- 1857829-01-6(1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one)

- 1804915-80-7(Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate)